molecular formula C12H24O B1583528 1,2-Epoxydodecane CAS No. 2855-19-8

1,2-Epoxydodecane

Cat. No. B1583528
CAS RN: 2855-19-8
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-UHFFFAOYSA-N
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Description

1,2-Epoxydodecane is a clear colorless liquid . It is used as a reactive diluent and cross-linking agent in the production of epoxy resins, improving the performance and versatility of these industrial materials . It can also be used as a surfactant in the production of emulsions, foams, and dispersants .


Synthesis Analysis

1,2-Epoxydodecane is synthesized by the reaction between sodium carbonate and epichlorohydrin in the presence of an intramolecular hydrogen donor .


Molecular Structure Analysis

The molecular formula of 1,2-Epoxydodecane is C12H24O . Its exact mass is 184.18 and its molecular weight is 184.32 . The elemental composition is Carbon: 78.20%, Hydrogen: 13.12%, Oxygen: 8.68% .


Chemical Reactions Analysis

Epoxides, such as 1,2-Epoxydodecane, are highly reactive. They polymerize in the presence of catalysts or when heated . These polymerization reactions can be violent. Compounds in this group react with acids, bases, and oxidizing and reducing agents . They react, possibly violently with water in the presence of acid and other catalysts .


Physical And Chemical Properties Analysis

1,2-Epoxydodecane has a vapor pressure of 2 mmHg at 100 °C . It is a liquid with a refractive index of 1.436 . The boiling point is 124-125 °C at 15 mmHg , and the density is 0.844 g/mL at 25 °C .

Scientific Research Applications

Catalytic Applications

  • Etherification of Sucrose : 1,2-Epoxydodecane is used in the etherification of sucrose, utilizing various tertiary amines as catalysts. This process has led to the development of an efficient heterogeneous catalytic process using basic anion-exchange resins (Pierre et al., 2004).

  • Synthesis of Amphiphilic Sucrose Ethers : The reaction of 1,2-Epoxydodecane with sucrose in DMSO and water has been studied, revealing its role in the synthesis of amphiphilic sucrose ethers (Danel et al., 2002).

  • Ring Opening Reaction : 1,2-Epoxydodecane has been used in the ring-opening reaction to form diacetate diester, catalyzed by quaternary ammonium salts (Fogassy et al., 2009).

Material Science and Polymer Chemistry

  • Synthesis of Hydroxyalkyl Starch Ethers : 1,2-Epoxydodecane has been used in the synthesis of 2-Hydroxydodecyl starch ethers, demonstrating the importance of purification processes in polymer chemistry (Gilet et al., 2018).

  • Hydrophobic Modification of Dextran : The hydrophobic modification of dextran with 1,2-epoxydodecane in aqueous micellar mediums highlights its utility in altering polymer properties (Covis et al., 2013).

  • Organolithiums in Reductive Alkylation of Epoxides : The synthesis of alkenes such as (E)-2-Methyltetradeca-1,3-Diene involves the use of 1,2-Epoxydodecane in conjunction with organolithiums (Hodgson et al., 2008).

  • Photocatalyzed Epoxidation : 1,2-Epoxydodecane is also involved in TiO2-photocatalyzed epoxidation processes under visible light, indicating its potential in photochemical applications (Ohno et al., 2001).

  • Epoxy Nanocomposites : Epoxy resins containing 1,2-Epoxydodecane have been researched for their multifunctional properties in nanocomposites, crucial in various industrial applications (Gu et al., 2016).

Safety And Hazards

1,2-Epoxydodecane is combustible . It is sensitive to moisture and may decompose on exposure to moist air . It is insoluble in water . Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It may be harmful by inhalation or ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-decyloxirane
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InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3
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InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC1CO1
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Molecular Formula

C12H24O
Record name 1,2-EPOXYDODECANE
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DSSTOX Substance ID

DTXSID9025243
Record name 1,2-Epoxydodecane
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Molecular Weight

184.32 g/mol
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Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

255 to 257 °F at 15 mmHg (NTP, 1992)
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Flash Point

112 °F (NTP, 1992), 44 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

6.25 mmHg at 77 °F (NTP, 1992), 6.25 [mmHg]
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Product Name

1,2-Epoxydodecane

CAS RN

2855-19-8
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Synthesis routes and methods

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
639
Citations
M Casciola, D Capitani, A Donnadio, G Munari… - Inorganic …, 2010 - ACS Publications
Organically modified α-layered zirconium phosphate samples (ZrP(C 12 ) x ) containing dodecyl groups bonded to the α-layers through P−O−C bonds have been prepared by reaction …
Number of citations: 53 pubs.acs.org
T **ao, X Cao, W Hou, C Peng, J Qiu… - Journal of Nanoscience …, 2015 - ingentaconnect.com
We report a new non-viral gene delivery system based on hydrophobically modified poly(amidoamine) (PAMAM) dendrimers. In this study, the periphery of amine-terminated generation …
Number of citations: 17 www.ingentaconnect.com
M Danel, J Gagnaire, Y Queneau - Journal of Molecular Catalysis A …, 2002 - Elsevier
The addition of sucrose on two fatty epoxides, 1,2-epoxydodecane and 1,2-epoxydodecan-3-ol, has been studied in DMSO and water. The study of the kinetics of the reaction showed …
Number of citations: 17 www.sciencedirect.com
YY Zhang, RJ Wei, XH Zhang, BY Du… - Journal of Polymer …, 2015 - Wiley Online Library
The alternating copolymerization of CO 2 with the terminated epoxides anchoring long alkyl groups is rarely reported because of their low reactivity and polycarbonate selectivity. This …
Number of citations: 15 onlinelibrary.wiley.com
R Pierre, I Adam, J Fitremann, F Jérôme… - Comptes Rendus …, 2004 - Elsevier
Sucrose etherification with the 1,2-epoxydodecane was investigated using various tertiary amines as catalysts. The reversible addition of the tertiary amine on the epoxide led to the …
Number of citations: 23 www.sciencedirect.com
HJ Bluhm - 1963 - search.proquest.com
63-4723 BLUHM, Herbert John, 1931- PART A: COUPLING REACTIONS OF DODECENYL CHLORIDE. PART B: SOLVOLYSIS PRODUCTS OF 1,2—EPOXYD Page 1 £ I 63-4723 …
Number of citations: 0 search.proquest.com
AIA Soliman, T Utsunomiya, T Ichii, H Sugimura - Langmuir, 2018 - ACS Publications
This work describes the UV alkoxylation of a series of 1,2-epoxyalkanes on the hydrogen-terminated silicon (H–Si) substrate. The formation of alkoxy self-assembled monolayers (SAMs…
Number of citations: 12 pubs.acs.org
GR Mizuno, EC Ellison, JR Chipault - Microchemical Journal, 1969 - Elsevier
A procedure for the analysis of micro amounts of epoxides is described. The method is based on the splitting of epoxides by periodic acid in a nonaqueous medium, followed by direct …
Number of citations: 5 www.sciencedirect.com
S Wawzonek, HJ Bluhm - … of the Iowa Academy of Science, 1964 - scholarworks.uni.edu
The solvolysis of 1, 2-epoxydodecane in formic acid followed by saponification gave mainly 1, 2-dodecanediol and a small amount of the isomeric 2, 2'-dihydroxydidodecyl ethers. No …
Number of citations: 1 scholarworks.uni.edu
R Covis, C Ladaviere, J Desbrieres, E Marie… - Colloids and Surfaces A …, 2013 - Elsevier
Hydrophobic modification of dextran (degree of polymerization around 125) by reaction with 1,2-epoxydodecane was investigated in micellar aqueous medium in which epoxide was …
Number of citations: 5 www.sciencedirect.com

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